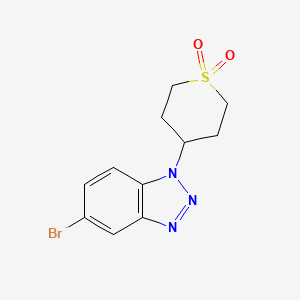
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety substituted with a bromine atom and a thiane-1,1-dione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Bromination: The benzotriazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiane-1,1-dione Attachment: The brominated benzotriazole is reacted with a thiane-1,1-dione precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiane-1,1-dione group can undergo oxidation or reduction reactions to form different sulfur-containing functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzotriazoles.
Oxidation and Reduction Products: These reactions can yield sulfoxides, sulfones, or other sulfur-containing derivatives.
Applications De Recherche Scientifique
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione: Lacks the bromine substitution, which may affect its reactivity and biological activity.
5-bromo-1H-1,2,3-benzotriazole: Contains the bromine-substituted benzotriazole moiety but lacks the thiane-1,1-dione group.
1H-1,2,3-benzotriazole: The parent benzotriazole compound without any substitutions.
Uniqueness
4-(5-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the combination of the bromine-substituted benzotriazole and the thiane-1,1-dione group. This unique structure may confer specific reactivity and potential biological activity that distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C11H12BrN3O2S |
|---|---|
Poids moléculaire |
330.20 g/mol |
Nom IUPAC |
4-(5-bromobenzotriazol-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C11H12BrN3O2S/c12-8-1-2-11-10(7-8)13-14-15(11)9-3-5-18(16,17)6-4-9/h1-2,7,9H,3-6H2 |
Clé InChI |
PQPNXMQVRFCQIW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1N2C3=C(C=C(C=C3)Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
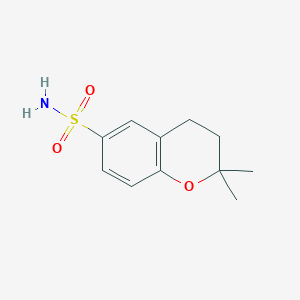
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
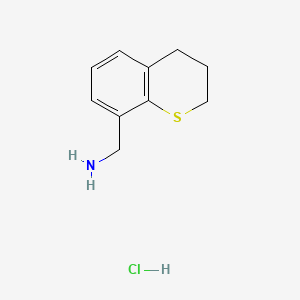
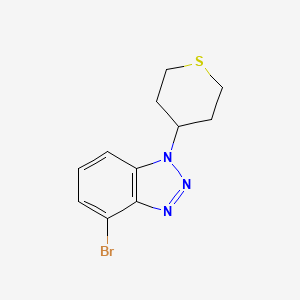

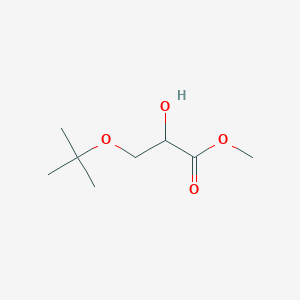
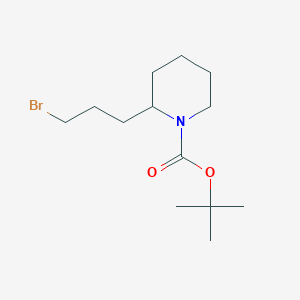
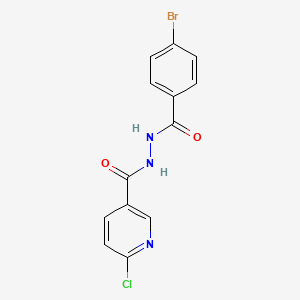
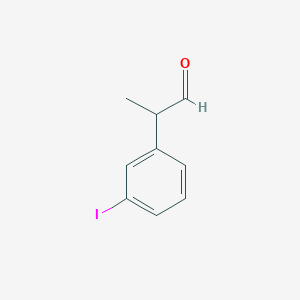
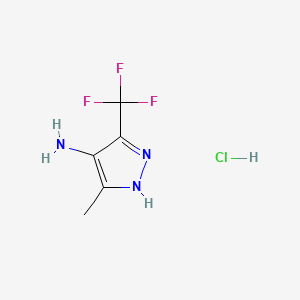
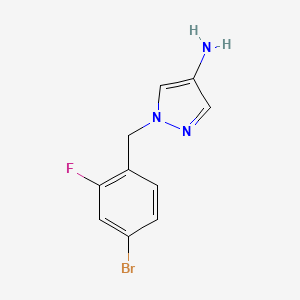
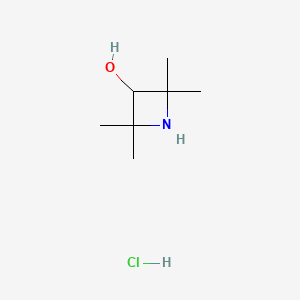
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
